molecular formula C15H8BrFN4S B279375 3-(4-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B279375
M. Wt: 375.2 g/mol
InChI Key: PQQVXGZYMQRTNK-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and pharmacology. This compound is a member of the triazolothiadiazole family, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with specific molecular targets in cells. For example, in cancer cells, 3-(4-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole induces cell cycle arrest and apoptosis by inhibiting the activity of specific enzymes involved in cell division and survival. Inflammatory cytokines and enzymes are also inhibited by this compound, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
3-(4-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have various biochemical and physiological effects on cells and organisms. Some of the notable effects include:
1. Induction of apoptosis: 3-(4-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole induces apoptosis in cancer cells by activating specific pathways involved in programmed cell death.
2. Inhibition of cell division: This compound inhibits the activity of enzymes involved in cell division, leading to cell cycle arrest and a reduction in cell proliferation.
3. Reduction of inflammation: 3-(4-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole inhibits the production of inflammatory cytokines and enzymes, leading to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

3-(4-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent biological activity: This compound exhibits potent biological activity against various targets, making it a promising candidate for the development of new drugs.
2. Diverse biological effects: 3-(4-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits diverse biological effects, including anticancer, antimicrobial, and anti-inflammatory activity, making it a versatile compound for scientific research.
Some of the limitations of 3-(4-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole for lab experiments include:
1. Limited solubility: This compound has limited solubility in water, which can make it difficult to work with in lab experiments.
2. Toxicity: Like many chemical compounds, 3-(4-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be toxic to cells and organisms at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for scientific research on 3-(4-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Some of the potential areas of study include:
1. Development of new anticancer drugs: 3-(4-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results as an anticancer agent, and further research could lead to the development of new drugs for cancer treatment.
2. Investigation of its antimicrobial activity: The antimicrobial activity of 3-(4-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could be further studied to identify new targets for the development of antibiotics.
3. Study of its anti-inflammatory activity: The anti-inflammatory activity of 3-(4-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could be further investigated to identify new targets for the treatment of inflammatory diseases.
4. Optimization of synthesis methods: The synthesis methods for 3-(4-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could be optimized to improve yield and reduce toxicity.
In conclusion, 3-(4-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has shown significant potential for scientific research in the field of medicine and pharmacology. Its diverse biological effects and potent activity make it a promising candidate for the development of new drugs and treatments. Further research is needed to fully understand its mechanisms of action and potential applications.

Synthesis Methods

The synthesis of 3-(4-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a multistep process that involves the reaction of various starting materials. The most common method for synthesizing this compound is through the condensation of 4-bromoaniline, 2-fluorobenzaldehyde, and thiosemicarbazide in the presence of a catalyst. This reaction results in the formation of a yellowish powder, which is then purified through recrystallization or column chromatography.

Scientific Research Applications

3-(4-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in the field of medicine and pharmacology. This compound has shown promising results in various scientific research studies, including:
1. Anticancer activity: 3-(4-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound induces cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of new anticancer drugs.
2. Antimicrobial activity: 3-(4-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to exhibit significant antimicrobial activity against various bacterial and fungal strains. This compound inhibits the growth of these microorganisms by disrupting their cell membrane and inhibiting their enzyme activity.
3. Anti-inflammatory activity: 3-(4-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines and enzymes. This makes it a potential candidate for the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

properties

Molecular Formula

C15H8BrFN4S

Molecular Weight

375.2 g/mol

IUPAC Name

3-(4-bromophenyl)-6-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H8BrFN4S/c16-10-7-5-9(6-8-10)13-18-19-15-21(13)20-14(22-15)11-3-1-2-4-12(11)17/h1-8H

InChI Key

PQQVXGZYMQRTNK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Br)F

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Br)F

Origin of Product

United States

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